Pyrimethanil-d5

Isotope Dilution Mass Spectrometry Matrix Effect Compensation Method Validation

Pyrimethanil-d5 (CAS: 2118244-83-8, molecular formula C12H8D5N3, MW: 204.28) is a deuterated isotopologue of the broad-spectrum anilinopyrimidine fungicide pyrimethanil, wherein all five phenyl protons are replaced by deuterium. Available at analytical-grade purities ≥98% (GC) and ≥95% (HPLC) from certified suppliers, it serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS).

Molecular Formula C12H13N3
Molecular Weight 204.28 g/mol
Cat. No. B12059313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimethanil-d5
Molecular FormulaC12H13N3
Molecular Weight204.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2)C
InChIInChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D
InChIKeyZLIBICFPKPWGIZ-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimethanil-d5 Isotope-Labeled Analytical Standard: Core Specifications for Precision Pesticide Residue Quantification


Pyrimethanil-d5 (CAS: 2118244-83-8, molecular formula C12H8D5N3, MW: 204.28) is a deuterated isotopologue of the broad-spectrum anilinopyrimidine fungicide pyrimethanil, wherein all five phenyl protons are replaced by deuterium . Available at analytical-grade purities ≥98% (GC) and ≥95% (HPLC) from certified suppliers, it serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS) . Its core application lies in compensating for matrix effects and analyte loss during sample preparation in LC-MS/MS or GC-MS workflows, thereby enabling accurate and reproducible quantification of pyrimethanil residues across agricultural, environmental, and food safety matrices .

Procurement-Specific Rationale: Why Non-Deuterated Pyrimethanil Fails as an Internal Standard for LC-MS/MS Quantitation


The use of native (unlabeled) pyrimethanil or a structurally dissimilar analog as an internal standard for quantitative LC-MS/MS analysis is fundamentally invalid for accurate residue determination. Without the near-identical physicochemical properties of a stable isotope-labeled analog, native compounds cannot compensate for variable matrix effects and analyte loss during sample preparation (e.g., QuEChERS extraction, SPE cleanup), leading to unacceptable method bias [1][2]. Furthermore, generic substitution with a different deuterated compound introduces mismatched retention times and ionization efficiencies, preventing effective co-elution and thus failing to normalize signal suppression or enhancement. The isotope dilution mass spectrometry (IDMS) approach, for which Pyrimethanil-d5 is specifically synthesized, relies on the principle that the labeled internal standard experiences identical extraction, chromatographic, and ionization behavior as the target analyte, a requirement only met by a true isotopologue [3].

Pyrimethanil-d5: Verifiable Quantitative Differentiation from Unlabeled Analytes and Alternative Isotope Labels


Comparative Matrix Effect Compensation: D5-Labeled vs. Unlabeled Pyrimethanil

In isotope dilution mass spectrometry (IDMS), the use of Pyrimethanil-d5 as an internal standard enables direct compensation for matrix effects and extraction losses. In contrast, methods employing unlabeled pyrimethanil as an external standard or no internal standard at all demonstrate significantly lower and more variable recoveries due to unmitigated matrix suppression [1]. A systematic evaluation of a deuterated internal standard for carvedilol demonstrated that even a slight chromatographic shift between analyte and deuterated IS can cause differential matrix suppression, underscoring the critical need for proper IS selection [2].

Isotope Dilution Mass Spectrometry Matrix Effect Compensation Method Validation

Method Bias and Accuracy: Impact of Deuterated IS Addition Timing on Quantitation

The timing of internal standard addition critically impacts method accuracy. A documented case study involving Pyrimethanil-d5 demonstrates that adding the ILIS post-extraction (to the final extract) fails to correct for analyte losses occurring during sample preparation, resulting in significant negative bias [1]. The correct procedure, validated in multi-pesticide residue methods, requires spiking Pyrimethanil-d5 into the sample matrix *before* any extraction or cleanup steps (e.g., QuEChERS) [2].

QuEChERS Isotope Dilution LC-MS/MS Method Development

Procurement Cost-Benefit: Deuterated (D5) vs. 13C/15N-Labeled Standards

While 13C- or 15N-labeled internal standards may offer marginally better stability against hydrogen-deuterium exchange in some chromatographic conditions, deuterium-labeled standards like Pyrimethanil-d5 present a significantly more cost-effective procurement option [1]. The isotopic mass shift of +5 Da for Pyrimethanil-d5 exceeds the recommended minimum of +3 Da for deuterated IS, ensuring it is well-resolved from the native analyte's isotopic cluster in MS spectra and minimizing cross-talk [2][3].

Stable Isotope Procurement Cost Analysis Analytical Method Economics

Validated Application Scenarios for Pyrimethanil-d5 in Quantitative Residue Analysis


Regulatory Pesticide Residue Monitoring in High-Value Food Matrices (e.g., Wine, Fruit)

For food testing laboratories conducting regulatory compliance analysis (e.g., for EU MRLs or US EPA tolerances), Pyrimethanil-d5 is essential for achieving the method accuracy and precision required for official reporting. As demonstrated in the validated method for 18 pesticide residues in red wine, its use as an IDMS internal standard enables the precise quantification of pyrimethanil at low μg/kg levels by effectively mitigating complex matrix effects from polyphenols and sugars, which would otherwise cause significant ion suppression in LC-MS/MS analysis [1].

High-Throughput Multi-Residue Screening in Environmental and Agricultural Samples

In high-throughput laboratories using standardized multi-analyte methods (e.g., QuEChERS sample preparation followed by LC-MS/MS), Pyrimethanil-d5 serves as a critical quality control component. It is used to normalize instrument response variations and correct for analyte losses during the rapid, non-exhaustive QuEChERS extraction process. Procurement of Pyrimethanil-d5 is therefore a prerequisite for participating in proficiency testing schemes and for the routine, reliable quantification of pyrimethanil alongside dozens of other pesticide analytes in a single run [2].

Method Development and Validation for Pyrimethanil in Novel or Challenging Matrices

During the development and validation of new analytical methods for pyrimethanil in previously uncharacterized or complex matrices (e.g., processed foods, biological tissues, or soil types with high organic matter), Pyrimethanil-d5 is indispensable. Its near-identical physicochemical properties allow analysts to definitively isolate the impact of the matrix on the analyte's signal (matrix effects) and accurately calculate recovery rates, which are fundamental validation parameters required by guidelines such as SANTE/11312/2021 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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